5-フェニルテトラゾール-2(1H)-オン

説明

Synthesis Analysis

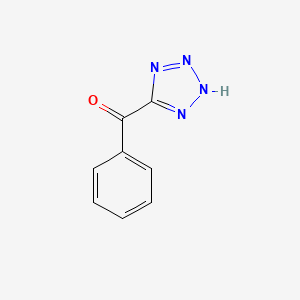

The synthesis of compounds related to Phenyl(2H-tetrazol-5-yl)methanone often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related compound was synthesized and characterized by techniques such as NMR, MS, and IR spectra, with its crystal structure determined by X-ray diffraction (Cao et al., 2010). Another study described the synthesis and spectral characterization of thiazole and thiophene derivatives, providing insights into the structural optimization and theoretical vibrational spectra using DFT calculations (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is crucial for understanding their chemical reactivity and properties. The crystal structure, bond lengths, angles, and dihedral angles can be obtained from X-ray diffraction studies and optimized using computational methods like DFT. Such analysis was conducted for a compound synthesized using polyethylene glycol-400 and acetic acid, revealing a non-planar structure with C1 point group symmetry (Dhonnar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving Phenyl(2H-tetrazol-5-yl)methanone derivatives include various organic transformations such as cyclization, substitution, and conjugation reactions. For example, the Mizoroki–Heck reaction was employed as a model for evaluating the performance of palladium catalysts in aqueous media, producing conjugated cyclic compounds (Signori et al., 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are essential for the practical application of Phenyl(2H-tetrazol-5-yl)methanone derivatives. These properties can be determined experimentally and are crucial for the formulation and design of materials and drugs.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic structure can be analyzed using spectroscopic methods and computational chemistry. Studies on related compounds have shown the importance of HOMO-LUMO gap analysis, molecular electrostatic potential, and NBO analysis for understanding the reactivity and stability of these molecules (Rajaraman et al., 2015).

科学的研究の応用

抗真菌活性

5-フェニルテトラゾール-2(1H)-オン: 誘導体は、その潜在的な抗真菌特性について研究されてきました。研究によると、これらの化合物は、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌病原体に対して効果的である可能性があります。 これらの発見は、特に既存の薬剤に対する耐性がますます高まっていることを考えると、新しい抗真菌剤の探索において重要です .

エネルギッシュな材料

テトラゾール部分は、その高窒素含有量のために、エネルギッシュな材料におけるその用途で知られています。 5-フェニルテトラゾール-2(1H)-オンの誘導体は、トリガーされると急速にエネルギーを放出する物質である高性能エネルギッシュな材料での使用について探求されてきました .

ガス吸着と分離

テトラゾール誘導体を含む金属カルボキシレートテトラゾレートフレームワークは、ガス吸着と分離において有望であることが示されています。 これらのフレームワークは、温室効果ガスの排出に関連する環境問題に対処するために不可欠なCO2などのガスの選択的な捕捉と変換に使用できます .

作用機序

Target of Action

Phenyl(2h-tetrazol-5-yl)methanone and its derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .

Mode of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction results in encouraging binding energy, which is crucial for the compound’s antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound interferes with the essential biological processes of the target fungi, leading to their inhibition or death .

Pharmacokinetics

Tetrazoles, in general, have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that Phenyl(2h-tetrazol-5-yl)methanone may undergo similar metabolic transformations, which could impact its bioavailability.

Result of Action

The primary result of Phenyl(2h-tetrazol-5-yl)methanone’s action is its antifungal activity against Candida albicans and Aspergillus niger . The compound’s interaction with its targets leads to significant cytotoxic effects, as evidenced by its low IC50 values .

Action Environment

The action of Phenyl(2h-tetrazol-5-yl)methanone can be influenced by various environmental factors. For instance, the compound shows good thermal stabilities , suggesting that it can maintain its efficacy under a range of temperature conditions. Additionally, the compound’s action may be affected by the pH of its environment, as it exhibits chemical stabilities in both acidic and basic aqueous solutions .

特性

IUPAC Name |

phenyl(2H-tetrazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLAFLZKTGDJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932483 | |

| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14506-41-3 | |

| Record name | NSC139199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

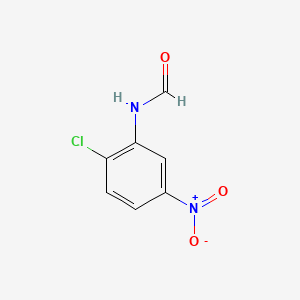

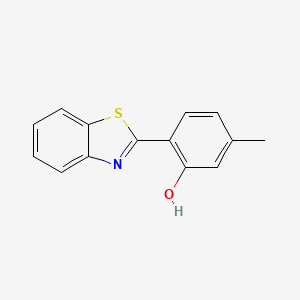

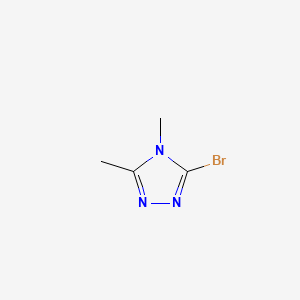

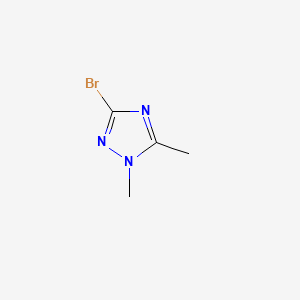

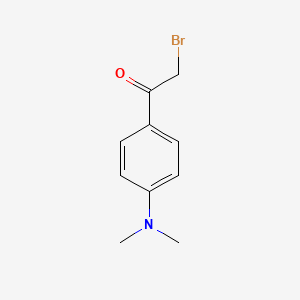

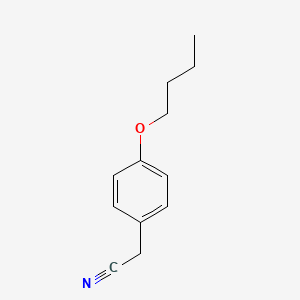

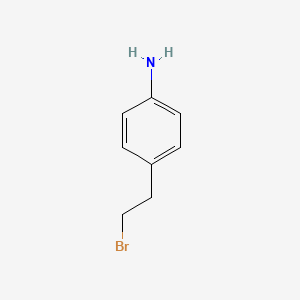

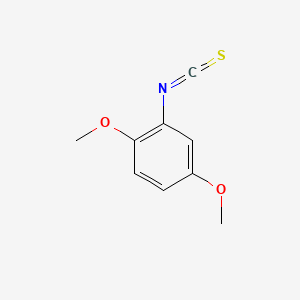

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)